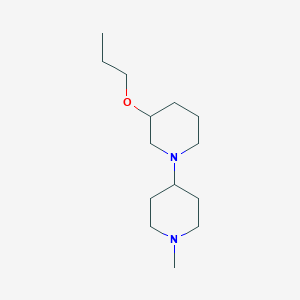![molecular formula C20H21F3N2O3S B6075520 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets protein kinase BTK and has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits BTK, a key enzyme involved in B cell receptor signaling and activation. By blocking BTK, 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide prevents the activation and proliferation of malignant B cells, leading to cell death. Additionally, 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to modulate the activity of other immune cells, such as T cells and natural killer cells, further enhancing its therapeutic potential.
Biochemical and Physiological Effects:
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the lymphoid tissues. 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to be well-tolerated, with minimal toxicity observed in animal and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, one limitation is its relatively high cost compared to other BTK inhibitors.
Orientations Futures
The potential therapeutic applications of 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide are vast, and ongoing research is focused on exploring its use in various disease settings. Some future directions include investigating its efficacy in combination with other drugs, identifying biomarkers for patient selection, and developing more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide.
Méthodes De Synthèse
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide is synthesized through a multistep process, starting from commercially available starting materials. The final step involves the coupling of 4-aminobenzamide with 2-(trifluoromethyl)phenylboronic acid, followed by the addition of 2-methylpiperidine-1-sulfonyl chloride to form the desired product.
Applications De Recherche Scientifique
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits. It has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-6-4-5-13-25(14)29(27,28)16-11-9-15(10-12-16)19(26)24-18-8-3-2-7-17(18)20(21,22)23/h2-3,7-12,14H,4-6,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOZEIHCBWZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6075444.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6075460.png)
![N-(4-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6075462.png)
![5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
![2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6075475.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6075483.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![3-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6075526.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)